molecular formula C20H17ClN4O B12766538 Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- CAS No. 84138-35-2

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)-

Cat. No.: B12766538
CAS No.: 84138-35-2
M. Wt: 364.8 g/mol
InChI Key: ALMDTEDDADDEHL-UHFFFAOYSA-N
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Description

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the benzimidazole core.

    Attachment of the Pyridylamino Group: The pyridylamino group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine derivative is coupled with an amine group on the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.

    Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the chlorophenoxy and pyridylamino groups.

    2-((o-Chlorophenoxy)methyl)benzimidazole: A derivative with only the chlorophenoxy group.

    1-((4-Pyridylamino)methyl)benzimidazole: A derivative with only the pyridylamino group.

Uniqueness

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is unique due to the presence of both the chlorophenoxy and pyridylamino groups, which confer distinct chemical properties and potential applications. These groups may enhance the compound’s reactivity, binding affinity, and overall versatility in various scientific and industrial contexts.

Properties

CAS No.

84138-35-2

Molecular Formula

C20H17ClN4O

Molecular Weight

364.8 g/mol

IUPAC Name

N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-4-amine

InChI

InChI=1S/C20H17ClN4O/c21-16-5-1-4-8-19(16)26-13-20-24-17-6-2-3-7-18(17)25(20)14-23-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,22,23)

InChI Key

ALMDTEDDADDEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CNC3=CC=NC=C3)COC4=CC=CC=C4Cl

Origin of Product

United States

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